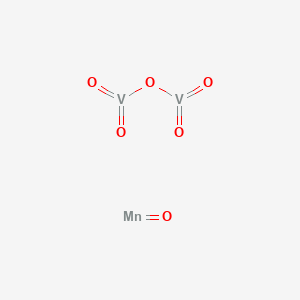

Manganese vanadate

Description

Structure

2D Structure

Properties

IUPAC Name |

dioxovanadiooxy(dioxo)vanadium;oxomanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.6O.2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTGIIIOVYJGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V](=O)O[V](=O)=O.O=[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO6V2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Manganese Vanadate Materials

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are widely employed for the synthesis of manganese vanadate (B1173111) nanomaterials due to their ability to control crystal growth, morphology, and size at relatively low temperatures. google.comtandfonline.comdigitellinc.com These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, known as an autoclave, under controlled temperature and pressure. tandfonline.comdigitellinc.com

One-Step Hydrothermal Processes

The one-step hydrothermal method offers a straightforward and environmentally friendly route to synthesize various manganese vanadate nanomaterials. google.combuet.ac.bd This technique typically involves dissolving manganese and vanadium precursors, such as manganese chloride and ammonium (B1175870) metavanadate, in water. google.com The resulting solution is then sealed in an autoclave and heated to a specific temperature for a set duration. google.com For instance, MnV₂O₆ with a cauliflower-like morphology has been synthesized using ammonium metavanadate and manganese acetate (B1210297) as precursors in a one-step hydrothermal process. buet.ac.bd This method has also been utilized to produce MnV₁₂O₃₁·10H₂O nanowires without the use of any surfactants or organic templates, highlighting its potential for clean and scalable production. google.com

Surfactant/Template-Assisted Hydrothermal Synthesis (e.g., PVP, SDS)

To gain greater control over the morphology and structure of this compound materials, surfactants or templates are often introduced into the hydrothermal synthesis process. tandfonline.comscielo.brresearchgate.net These agents can direct the crystal growth in specific ways, leading to the formation of unique nanostructures.

Polyvinylpyrrolidone (B124986) (PVP), a long-chain polymer, has been successfully used as a surfactant to synthesize this compound nanobelts and microtubes. tandfonline.comscielo.brtandfonline.com In the synthesis of Mn₂V₂O₇ nanobelts, PVP is believed to assist in the formation of nanosheets which then evolve into nanobelts under specific hydrothermal conditions. tandfonline.comtandfonline.com Similarly, the presence of PVP was found to be crucial for the formation of crystalline this compound microtubes, composed of monoclinic MnV₂O₆, tetragonal V₂O₅, and orthorhombic MnO₂ phases. scielo.br Without PVP, only irregular particles were formed under the same conditions. researchgate.net

Sodium dodecyl sulfonate (SDS) is another surfactant employed in the synthesis of this compound nanostructures. researchgate.neticevirtuallibrary.com It has been instrumental in the formation of Mn₂V₂O₇ nanorods with a single crystalline triclinic phase. rsc.org The concentration of SDS has a significant impact on the final morphology, promoting the transformation from irregular particles to well-defined nanorods. rsc.org

| Surfactant/Template | Precursors | Resulting this compound Phase(s) | Morphology | Reference(s) |

| Polyvinylpyrrolidone (PVP) | Ammonium metavanadate, Manganese acetate | Monoclinic Mn₂V₂O₇ | Nanobelts | tandfonline.comtandfonline.com |

| Polyvinylpyrrolidone (PVP) | Sodium orthovanadate, Manganese acetate | Monoclinic MnV₂O₆, Tetragonal V₂O₅, Orthorhombic MnO₂ | Microtubes | scielo.br |

| Sodium dodecyl sulfonate (SDS) | Sodium vanadate, Manganese chloride | Triclinic Mn₂V₂O₇ | Nanorods | rsc.org |

| Sodium dodecyl sulfate (B86663) (SDS) | Sodium vanadate, Manganese chloride | Orthorhombic MnV₂O₅ | Nanoneedles | icevirtuallibrary.com |

Ionic Liquid Assisted Hydrothermal Synthesis

Ionic liquids, which are salts in a liquid state, can also be utilized as templates or solvents in the hydrothermal synthesis of this compound. researchgate.netrsc.org While specific examples for this compound are less documented, the ionic liquid-assisted hydrothermal method has been successfully applied to synthesize other vanadates, such as silver vanadate nanorods and samarium vanadate nanosheets. researchgate.netrsc.org This approach offers a promising avenue for creating novel this compound structures due to the unique properties of ionic liquids as reaction media.

Parameters and Their Influence on Morphology and Phase Purity

Several parameters in the hydrothermal process critically influence the final characteristics of the this compound product, including its morphology, crystal structure (phase), and purity. google.comtandfonline.comscielo.br

pH: The pH of the reaction solution plays a crucial role in determining the morphology of the synthesized this compound. For instance, in the synthesis of Mn₂V₂O₇ nanobelts, it was found that these structures could be obtained in both acidic and alkaline conditions, while a neutral pH of 7 resulted in the formation of nanosheets. tandfonline.com

Temperature: The reaction temperature significantly affects the crystal phase and morphology. In the synthesis of Mn₂V₂O₇ nanobelts, lower temperatures (e.g., 80°C) favored the formation of nanosheets, while higher temperatures (e.g., 120°C) led to the emergence of nanobelts alongside nanosheets. tandfonline.comtandfonline.com

Duration: The duration of the hydrothermal treatment influences the evolution of the nanostructures. Short reaction times may yield intermediate structures like nanosheets, which can then transform into more complex morphologies such as nanobelts with prolonged heating. tandfonline.com For example, in one study, a small number of nanobelts appeared after 6 hours, and the product was predominantly nanobelts after 12 hours. tandfonline.com

| Parameter | Influence on this compound Synthesis | Example | Reference(s) |

| pH | Affects the morphology of the final product. | Mn₂V₂O₇ nanobelts form in acidic or alkaline solutions, while nanosheets form at neutral pH. | tandfonline.com |

| Temperature | Influences crystal phase and morphology. | Lower temperatures (80°C) favor nanosheet formation, while higher temperatures (120°C) promote nanobelt growth for Mn₂V₂O₇. | tandfonline.comtandfonline.com |

| Duration | Controls the evolution of nanostructures. | Short durations yield Mn₂V₂O₇ nanosheets, which transform into nanobelts with longer reaction times. | tandfonline.com |

Solid-State Reaction Techniques

Solid-state reactions represent a more traditional approach to synthesizing this compound materials. google.comrsc.org This method involves the direct reaction of solid precursors at elevated temperatures. google.comrsc.org

High-Temperature Solid-State Reactions

High-temperature solid-state reactions are a common method for preparing polycrystalline this compound powders. google.comrsc.org This technique typically involves mixing stoichiometric amounts of manganese and vanadium oxides (e.g., Mn₂O₃ and V₂O₅) and heating the mixture to high temperatures, often exceeding 600°C. rsc.orgustb.edu.cn While this method can produce various this compound phases, it often results in materials with irregular shapes and large, non-uniform particle sizes. google.com The process can also be energy-intensive and time-consuming. google.com For example, the solid solution series Bi₂V₁-xMnₓO₅.₅-x was prepared by conventional solid-state reaction, which involved heating the precursors to high temperatures. rsc.org Similarly, NaMnVO₄ has been synthesized via a solid-state reaction route. researchgate.net

Advantages and Limitations in Phase Control and Morphology

The ability to control the crystallographic phase and morphology of this compound is crucial for tailoring its properties. Different synthesis methods offer varying degrees of control, each with its own set of advantages and limitations.

Hydrothermal synthesis , for instance, is a versatile method for producing one-dimensional (1D) nanostructures like nanowires and nanobelts. google.comicevirtuallibrary.comtandfonline.comtandfonline.com This technique allows for good control over shape and size by adjusting parameters such as temperature, reaction time, pH, and the use of surfactants. icevirtuallibrary.comtandfonline.comtandfonline.com For example, the use of sodium dodecyl sulfate (SDS) as a surfactant can induce the formation of nanoneedles, while polyvinyl pyrrolidone (PVP) can facilitate the synthesis of nanobelts. icevirtuallibrary.comtandfonline.comtandfonline.com A significant advantage of the hydrothermal method is its ability to produce materials with high purity and uniform morphology without the need for high-temperature calcination, which can be energy-intensive. google.comicevirtuallibrary.com However, a limitation can be the long reaction times required for certain morphologies, such as the nine-day process reported for crystalline MnV2O6 nanobelts in a two-step hydrothermal process. tandfonline.comtandfonline.com

Solid-state synthesis is a more traditional approach that involves heating precursor materials at high temperatures. redalyc.org While it is a straightforward method suitable for large-scale production, it often yields materials with irregular shapes and large, non-uniform particle sizes. google.comnih.gov A major limitation is the high energy consumption and long reaction cycles. google.com Furthermore, achieving phase purity can be challenging, often resulting in multi-phase products. scientific.net

The table below summarizes the advantages and limitations of different synthesis methods in controlling the phase and morphology of this compound.

| Synthesis Method | Advantages in Phase & Morphology Control | Limitations in Phase & Morphology Control |

| Hydrothermal | Good control over shape and size (nanowires, nanobelts, nanoneedles); High purity and uniformity. google.comicevirtuallibrary.comtandfonline.comtandfonline.com | Can require long reaction times for specific morphologies. tandfonline.comtandfonline.com |

| Solid-State | Simple, high yield, suitable for industrial production. redalyc.orgnih.gov | Poor control over particle size and morphology; High energy consumption; Often results in multi-phase products. google.comscientific.net |

| Precipitation | Simple, cost-effective, eco-friendly; Can produce nanoparticles with specific morphologies like nanopebbles. sci-hub.seresearchgate.net | Control over nucleation and growth can be challenging, potentially leading to amorphous precipitates. academie-sciences.fr |

| Sol-Gel | Produces purer and more uniform sized particles; Lower sintering temperatures and shorter times compared to solid-state methods. scientific.net | Can be difficult to obtain pure single-phase products for materials containing vanadium and manganese. scientific.net |

| Cation-Exchange | Enables the synthesis of unique nanostructures like nanosheets by using a template. researcher.liferesearchgate.netacs.org | The final morphology is dependent on the template material. acs.org |

Precipitation and Co-precipitation Methods

Precipitation and co-precipitation are widely used wet-chemical methods for synthesizing this compound powders due to their simplicity, cost-effectiveness, and use of environmentally friendly solvents like water. sci-hub.seresearchgate.net These methods involve the reaction of soluble precursors in a solution to form an insoluble this compound product.

In a typical co-precipitation synthesis, aqueous solutions of a manganese salt (e.g., manganese chloride) and a vanadium source (e.g., ammonium metavanadate) are mixed. sci-hub.se A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is often added to induce the formation of the precipitate. sci-hub.seresearchgate.net The morphology and particle size of the resulting this compound can be controlled by factors like the concentration of precursors, pH, reaction temperature, and the use of surfactants. For instance, polyvinylpyrrolidone (PVP) can be used as a surfactant to control the growth mechanism and obtain specific morphologies like "nano-pebbles". sci-hub.se

The co-precipitation method has been successfully employed to synthesize Mn2V2O7 nanopebbles. sci-hub.se In one study, manganese chloride tetrahydrate and ammonium metavanadate were used as precursors, with NaOH as the precipitating agent and PVP as a surfactant. sci-hub.se The resulting precipitate was then calcined to obtain the final product. sci-hub.se Another study reported the synthesis of an N-doped reduced graphene oxide sheet-wrapped MnV2O6 nanorod composite using a co-precipitation reaction followed by calcination. rsc.org This highlights the versatility of the method in creating composite materials.

A variation of this technique is the chemical precipitation method, which has been used to produce various metal vanadates. academie-sciences.frmdpi.com This approach is valued for its straightforward procedure and cost-effectiveness in producing inorganic powders. researchgate.net

Sol-Gel Synthesis Routes

The sol-gel method is another solution-based technique that offers better control over particle size and purity compared to the traditional solid-state reaction method. scientific.net This process typically involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network enclosing the liquid phase).

For the synthesis of manganese vanadates, the sol-gel process generally starts with dissolving manganese and vanadium precursors in a suitable solvent, often with a chelating agent like citric acid to form a homogenous solution. redalyc.org The pH of the solution is carefully adjusted, and then the solution is evaporated to form a gel. redalyc.org This gel is then dried and calcined at a specific temperature to yield the final this compound material. google.com

An advantage of the sol-gel method is the ability to achieve molecular-level mixing of the precursors, which can lead to the formation of more homogenous and purer products at lower sintering temperatures and in shorter times compared to solid-state methods. scientific.net However, obtaining a pure, single-phase final product can be challenging for complex systems like lithium manganese vanadates, which may result in multi-phase materials as identified by X-ray diffraction (XRD). scientific.net

The sol-gel method has been utilized to synthesize manganese oxide materials with octahedral molecular structures by using a permanganate (B83412) anion solution and an organic reducing agent to form the gel. google.com This demonstrates the method's capability in producing specific structural arrangements.

Cation-Exchange Synthesis Strategies

Cation-exchange synthesis is a versatile strategy for creating nanostructures with controlled morphology. researcher.lifeacs.org This method involves using a pre-synthesized nanostructure as a template, which then undergoes an exchange of its cations with other cations from a solution.

This technique has been successfully applied to synthesize this compound nanosheets. researcher.liferesearchgate.net The process typically starts with the synthesis of sodium vanadate nanowires, which serve as the template. researchgate.net These nanowires are then subjected to a solution containing manganese ions (Mn²⁺). The Mn²⁺ ions exchange with the sodium ions (Na⁺) in the template, leading to the formation of this compound nanosheets on the surface of the original nanowires. researchgate.net

The cation-exchange process can be influenced by factors such as the kinetics of the materials and the reaction temperature. acs.org The use of a sacrificial template is crucial, as the final morphology of the product is largely determined by the initial template. acs.org For example, manganese oxide (MnO₂) has been used as a template for the synthesis of iridium oxide (IrO₂) nanospheres through cation exchange. acs.org

This method offers a pathway to novel nanostructures that might be difficult to achieve through direct synthesis methods. For instance, a hybrid ion exchanger was created by incorporating polymethylmethacrylate (PMMA) into this compound, demonstrating the potential for creating composite materials with specific functionalities. researcher.life

Nanostructure Fabrication Techniques

Various techniques are employed to fabricate this compound nanostructures with controlled morphologies, which are crucial for their application in fields like catalysis and energy storage. tandfonline.comresearchgate.net The hydrothermal method is a prominent technique for synthesizing a variety of this compound nanostructures. google.comicevirtuallibrary.comtandfonline.comtandfonline.com

By carefully controlling the reaction parameters, different morphologies can be achieved:

Nanowires: A one-step hydrothermal method can be used to prepare MnV₁₂O₃₁·10H₂O nanowires without the use of any surfactants or templates. google.com

Nanoneedles: The addition of sodium dodecyl sulfate (SDS) as a surfactant in a hydrothermal process can direct the growth of this compound into nanoneedles. icevirtuallibrary.com The hydrothermal temperature plays a critical role in the formation of these structures. icevirtuallibrary.com

Nanobelts: The use of polyvinyl pyrrolidone (PVP) as a surfactant in a hydrothermal synthesis can lead to the formation of this compound nanobelts. tandfonline.comtandfonline.com The pH of the solution is also a key factor in obtaining this morphology. tandfonline.com

Nanorods: Single crystalline MnV₂O₆ nanorods have been synthesized via a simple hydrothermal route. researchgate.net

Microtubes: Crystalline this compound microtubes have been synthesized through a PVP-assisted hydrothermal route. scielo.br

Besides the hydrothermal method, co-precipitation has also been used to create nanostructures. For example, this compound "nano-pebbles" were prepared by a simple co-precipitation method followed by calcination. sci-hub.se

The table below provides a summary of different nanostructure fabrication techniques and the resulting morphologies.

| Fabrication Technique | Surfactant/Template | Resulting Morphology | Key Parameters |

| Hydrothermal | None | Nanowires (MnV₁₂O₃₁·10H₂O) google.com | Reaction conditions (temperature, time, pH) google.com |

| Hydrothermal | Sodium Dodecyl Sulfate (SDS) | Nanoneedles (MnV₂O₅) icevirtuallibrary.com | Hydrothermal temperature icevirtuallibrary.com |

| Hydrothermal | Polyvinyl Pyrrolidone (PVP) | Nanobelts (Mn₂V₂O₇) tandfonline.comtandfonline.com | pH value, PVP concentration tandfonline.com |

| Hydrothermal | - | Nanorods (MnV₂O₆) researchgate.net | Starting materials, reaction conditions researchgate.net |

| Hydrothermal | Polyvinyl Pyrrolidone (PVP) | Microtubes (MnV₂O₆, V₂O₅, MnO₂) scielo.br | PVP assistance scielo.br |

| Co-precipitation | Polyvinyl Pyrrolidone (PVP) | Nanopebbles (Mn₂V₂O₇) sci-hub.se | Use of precipitating agent and surfactant sci-hub.se |

Advanced Structural and Morphological Characterization of Manganese Vanadates

Crystalline Phase Analysis

The crystalline phase of manganese vanadates is a critical determinant of their physical and chemical behaviors. Researchers employ various diffraction techniques to elucidate these structures.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases of manganese vanadate (B1173111) compounds. The resulting diffraction patterns serve as a fingerprint for specific crystal structures, allowing for the identification of various phases, including monoclinic, orthorhombic, and other complex structures.

Several manganese vanadate compounds crystallize in the monoclinic system. For instance, Mn₂V₂O₇ has been synthesized as single-crystalline nanobelts via a hydrothermal process. tandfonline.comresearchgate.net XRD analysis confirmed the monoclinic phase of these nanobelts. tandfonline.com The structure of β-Mn₂V₂O₇ is composed of [MnO₆] octahedra that share edges with a [V₂O₇] interlayer. researchgate.net There also exists a triclinic α-Mn₂V₂O₇ phase, which is often reported as an impurity. researchgate.net

MnV₂O₆ nanorods with a monoclinic brannerite-type structure have also been prepared through a simple hydrothermal route. ingentaconnect.com Furthermore, this compound microtubes composed of a monoclinic MnV₂O₆ phase, along with tetragonal V₂O₅ and orthorhombic MnO₂ phases, have been synthesized. scielo.brscielo.br The presence of polyvinyl pyrrolidone (PVP) as a surfactant was found to induce the formation of the monoclinic MnV₂O₆ phase. scielo.br

Additionally, Mn(VO₃)₂ nanostructures have been synthesized, and their XRD patterns confirmed their crystalline nature. researchgate.net Another study identified a double vanadate, Ca₁․₅Mn₀․₅V₂O₇, which possesses a monoclinic crystal structure with the space group P2₁/c. cambridge.org

A summary of the crystallographic data for some monoclinic manganese vanadates is presented below:

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| Ca₁․₅Mn₀․₅V₂O₇ | Monoclinic | P2₁/c | a = 4.88563(9) Å, b = 11.21279(22) Å, c = 5.69643(11) Å, β = 96.3703(8)° | cambridge.org |

| Mn₂V₂O₇ | Monoclinic | - | - | tandfonline.comresearchgate.net |

| MnV₂O₆ | Monoclinic | - | - | ingentaconnect.comscielo.brscielo.br |

| Mn(VO₃)₂ | Monoclinic | - | - | researchgate.net |

Orthorhombic phases of manganese vanadates have also been identified. This compound nanoneedles have been successfully prepared and characterized as being composed of an orthorhombic MnV₂O₅ phase. icevirtuallibrary.com In some synthesis routes, the orthorhombic MnV₂O₅ phase is formed in the absence of a surfactant, while the addition of a surfactant can promote a phase transformation to a different crystal structure. rsc.orgrsc.org For example, without the use of polyvinyl pyrrolidone (PVP), irregular particles of orthorhombic MnV₂O₅ are formed. scielo.br

Beyond monoclinic and orthorhombic systems, other this compound structures have been synthesized and characterized. A ternary this compound, NaMnVO₄, was synthesized via a solid-state reaction and found to crystallize in the orthorhombic maricite-type structure with the space group Pnma. researchgate.net This structure contains chains of edge-sharing MnO₆ octahedra. researchgate.net

The synthesis of new fluoride-containing manganese vanadates, A₂Mn₂V₂O₇F₂ (where A can be Rubidium or Cesium), has been reported. These compounds crystallize in a new orthorhombic structure type with the space group Pbcn. capes.gov.br Another fluoride-containing compound, Mn₂(VO₄)F, crystallizes in the monoclinic space group C2/c. capes.gov.br

A summary of the crystallographic data for these other this compound structures is provided below:

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| NaMnVO₄ | Orthorhombic | Pnma | a = 9.563(1) Å, b = 6.882(1) Å, c = 5.316(1) Å | researchgate.net |

| Rb₂Mn₂V₂O₇F₂ | Orthorhombic | Pbcn | a = 7.4389(17) Å, b = 11.574(3) Å, c = 10.914(2) Å | capes.gov.br |

| Cs₂Mn₂V₂O₇F₂ | Orthorhombic | Pbcn | a = 7.5615(15) Å, b = 11.745(2) Å, c = 11.127(2) Å | capes.gov.br |

| Mn₂(VO₄)F | Monoclinic | C2/c | a = 13.559(2) Å, b = 6.8036(7) Å, c = 10.1408(13) Å, β = 116.16(3)° | capes.gov.br |

Orthorhombic Phases (e.g., MnV₂O₅, MnV₁₂O₃₁·10H₂O)

Microstructural and Nanoscale Morphology Characterization

The morphology of manganese vanadates at both the micro and nanoscale plays a significant role in their application. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are crucial for characterizing these features.

Various morphologies of manganese vanadates have been synthesized, including nanobelts, nanoneedles, microtubes, nanorods, and nanopebbles. ingentaconnect.comscielo.brscielo.bricevirtuallibrary.comtandfonline.comsci-hub.se For example, this compound nanobelts have been synthesized with a thickness of about 20 nm, a width of 350 nm to 1 µm, and lengths ranging from several dozens to hundreds of micrometers. tandfonline.comresearchgate.net Nanoneedles with a tip diameter of approximately 50 nm and a length of about 10 µm have also been produced. icevirtuallibrary.com

Microtubes of this compound have been synthesized with outer diameters ranging from 300 nm to 3 µm and inner diameters from 200 nm to 1 µm. scielo.brscielo.br The wall thickness of these microtubes is between 50 nm and 1 µm. scielo.brscielo.br MnV₂O₆ nanorods with a width of 300 nm have been grown, and they exhibit a single-crystalline nature. ingentaconnect.com Furthermore, pebble-like nanoparticles of Mn₂V₂O₇ have been observed through SEM and HR-TEM. sci-hub.se

The morphology of the final product is often influenced by synthesis parameters such as the type of surfactant used, temperature, and reaction time. For instance, the use of polyvinyl pyrrolidone (PVP) has been shown to be effective in preparing this compound microtubes. scielo.br

A summary of the morphological characteristics of various manganese vanadates is presented below:

| This compound | Morphology | Dimensions | Reference |

| Mn₂V₂O₇ | Nanobelts | Thickness: ~20 nm, Width: 350 nm - 1 µm, Length: dozens to hundreds of µm | tandfonline.comresearchgate.net |

| MnV₂O₅ | Nanoneedles | Tip Diameter: ~50 nm, Length: ~10 µm | icevirtuallibrary.com |

| MnV₂O₆ | Microtubes | Outer Diameter: 300 nm - 3 µm, Inner Diameter: 200 nm - 1 µm, Wall Thickness: 50 nm - 1 µm | scielo.brscielo.br |

| MnV₂O₆ | Nanorods | Width: 300 nm | ingentaconnect.com |

| Mn₂V₂O₇ | Nanopebbles | Pebble-like nanoparticles | sci-hub.se |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental tool for observing the surface topography and morphology of this compound materials. SEM analyses have revealed a diverse array of morphologies achieved through various synthesis methods.

Researchers have successfully synthesized this compound nanobelts, which appear as belt-like structures under SEM. atauni.edu.trresearchgate.net These nanobelts have a typical thickness of around 20 nm, a width ranging from 350 nm to 1 μm, and can be several hundred micrometers long. atauni.edu.trresearchgate.netresearchgate.net Another common one-dimensional (1D) morphology is the nanorod. MnV₂O₆ nanorods prepared via a hydrothermal route were observed to have a width of approximately 300 nm. x-mol.net Similarly, MnV₂O₅ has been synthesized in the form of nanoneedles with tip diameters of about 50 nm and lengths reaching 10 μm. zastita-materijala.org

More complex structures have also been reported. Crystalline this compound microtubes, with lengths of several dozens of micrometers, have been synthesized. sci-hub.se These tubes exhibit an outer diameter between 300 nm and 3 µm and an inner diameter from 200 nm to 1 µm. sci-hub.se Other unique morphologies include nanopebbles for the Mn₂V₂O₇ phase, nanowires with diameters around 50 nm for MnV₁₂O₃₁·10H₂O, and a distinctive cauliflower-like structure for MnV₂O₆. researchgate.netnih.govresearchgate.net In studies where surfactants were omitted during synthesis, the resulting products were often just irregular sub-microscale particles, highlighting the role of additives in morphological control. sci-hub.se

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) provide deeper insights into the internal structure, crystallinity, and atomic lattice of manganese vanadates.

TEM observations of Mn₂V₂O₇ nanobelts confirm the belt-shaped morphology seen in SEM and further reveal their single-crystalline nature within the monoclinic phase. atauni.edu.trresearchgate.net HRTEM imaging provides definitive evidence of this high crystallinity. atauni.edu.tr For MnV₂O₆ nanorods, TEM analysis shows they are single crystals with a width of 300 nm and indicates that their growth occurs along the ehu.eus crystallographic direction. x-mol.net

TEM imaging of this compound microtubes clearly shows their hollow, tubular structure, with one study measuring an inner diameter of about 300 nm and an outer diameter of 500 nm. epa.gov HRTEM can be used to analyze the crystalline structure at the thinner tips of these microtubes. epa.gov In the case of Mn₂V₂O₇ nanopebbles, HRTEM reveals that the larger pebbles are actually agglomerates of smaller nanoparticles. researchgate.net Selected area electron diffraction (SAED), a technique often coupled with TEM, has been used to confirm the crystalline structure of a single nanopebble. researchgate.net

TEM has also been used to observe phase changes. For instance, crystalline MnV₂O₆ powders were observed to transform into an amorphous state after undergoing a discharge-charge cycle in a lithium-ion battery.

Analysis of Nanostructures

The synthesis of manganese vanadates with controlled nanostructures is a significant area of research. A variety of distinct nanostructures have been fabricated, each with unique dimensions and crystalline phases. These include 1D structures like nanobelts, nanorods, nanowires, and nanoneedles, as well as more complex forms such as microtubes and nanopebbles. The specific morphology is often tied to the chemical composition (e.g., Mn₂V₂O₇, MnV₂O₆, MnV₂O₅) and synthesis conditions.

Below is a data table summarizing the dimensions and crystalline phases of various this compound nanostructures reported in the literature.

| Nanostructure | Compound | Dimensions | Synthesis Highlight |

| Nanobelts | Mn₂V₂O₇ | Thickness: ~20 nmWidth: 350 nm - 1 µmLength: Dozens to hundreds of µm atauni.edu.trresearchgate.netresearchgate.net | PVP-assisted hydrothermal process atauni.edu.trresearchgate.net |

| Nanorods | MnV₂O₆ | Width: ~300 nm x-mol.net | Simple hydrothermal route x-mol.net |

| Nanorods | Mn₂V₂O₇ | Diameter: 50 - 300 nmLength: 5 - 20 µm | SDS-assisted hydrothermal process |

| Nanosheets | Mn₂V₂O₇ | Not specified | Cation-exchange method x-mol.net |

| Nanoneedles | MnV₂O₅ | Tip Diameter: ~50 nmLength: ~10 µm zastita-materijala.org | SDS-assisted hydrothermal process zastita-materijala.org |

| Nanopebbles | Mn₂V₂O₇ | Pebble-like aggregates of smaller particles researchgate.net | Simple co-precipitation method researchgate.net |

| Nanowires | MnV₁₂O₃₁·10H₂O | Diameter: ~50 nm nih.gov | One-step hydrothermal method nih.gov |

| Microtubes | MnV₂O₆, V₂O₅, MnO₂ | Outer Diameter: 300 nm - 3 µmInner Diameter: 200 nm - 1 µmLength: Dozens of µm sci-hub.se | PVP-assisted hydrothermal route sci-hub.se |

Morphology Control Mechanisms in Synthesis

Controlling the final morphology of this compound nanostructures is achieved by carefully tuning synthesis parameters. The choice of surfactant, pH of the reaction medium, temperature, and reaction duration are critical control factors.

Role of Surfactants : Surfactants act as soft templates or structure-directing agents. Polyvinyl pyrrolidone (PVP) has been instrumental in forming nanobelts and microtubes. atauni.edu.trsci-hub.se It is believed to prevent the random aggregation of newly formed nanoparticles, guiding their assembly into ordered structures. atauni.edu.trresearchgate.net In the absence of PVP, syntheses often yield only irregular particles. sci-hub.se PVP can also induce phase transformations. sci-hub.se Similarly, sodium dodecyl sulfate (B86663) (SDS) has been used to direct the growth of nanorods and nanoneedles. zastita-materijala.org The concentration of SDS can influence the resulting morphology, and a growth mechanism involving SDS adsorption onto crystal faces has been proposed.

Effect of pH : The pH of the precursor solution plays a vital role. For example, Mn₂V₂O₇ nanobelts have been successfully synthesized via hydrothermal methods in both acidic and alkaline environments, indicating a wide pH window for their formation. atauni.edu.trresearchgate.net

Influence of Temperature and Time : Hydrothermal temperature and reaction time are crucial variables. The formation of MnV₂O₅ nanoneedles, for instance, was found to occur only when the hydrothermal temperature was raised to at least 120°C. zastita-materijala.org These parameters control the kinetics of nucleation and crystal growth, directly impacting the final size and shape of the nanostructures. atauni.edu.trresearchgate.net A "Ostwald ripening" mechanism, where larger particles grow at the expense of smaller ones, has been proposed to explain the formation of microtubes over time.

Spectroscopic Investigations of Manganese Vanadates

Spectroscopic techniques are employed to probe the chemical bonding, elemental composition, and electronic states within this compound materials.

Fourier Transform Infrared Spectroscopy (FTIR) for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of chemical bonds within a material. In manganese vanadates, FTIR spectra are used to confirm the presence of vanadate groups and understand their bonding environment. The spectra typically show characteristic bands corresponding to the stretching and bending vibrations of V-O, V=O, and V-O-V bonds.

For instance, analysis of MnV₂O₆ revealed a band at 547 cm⁻¹ attributed to the V–O–V vibrational mode, a peak at 795 cm⁻¹ assigned to V–O bonds, and a band at 892 cm⁻¹ corresponding to short V–O bonds. atauni.edu.tr In α-Mn₂V₂O₇ nanopebbles, a small band at 690 cm⁻¹ is attributed to the stretching of VO₄ tetrahedra, while peaks below 500 cm⁻¹ are assigned to bending modes of the this compound structure. researchgate.net

The table below lists key FTIR absorption bands and their assignments for different this compound compounds.

| Compound | Wavenumber (cm⁻¹) | Assignment |

| MnV₂O₆ | 547 | V–O–V stretching atauni.edu.tr |

| 795 | V–O bonds atauni.edu.tr | |

| 892 | Short V–O bonds atauni.edu.tr | |

| 1624 | Bending vibration of absorbed H₂O atauni.edu.tr | |

| α-Mn₂V₂O₇ | < 500 | Bending modes of this compound researchgate.net |

| 690 | Stretching vibration of VO₄ tetrahedra researchgate.net | |

| Mn vanadate microtubes | 2800-3800 | -OH stretching from absorbed water nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the oxidation states of the constituent elements.

XPS analysis of manganese vanadates confirms the presence of manganese, vanadium, and oxygen. researchgate.net The high-resolution spectra of the Mn 2p and V 2p core levels are of particular interest as they allow for the determination of the oxidation states. In a study on Pt/MnV₂O₆, the Mn 2p₃/₂ peak was located at a binding energy of 643.5 eV, while the V 2p₃/₂ peak was found at 518.6 eV. atauni.edu.tr The main O 1s peak was observed at 530 eV. atauni.edu.tr

XPS is also powerful for tracking changes in oxidation states during electrochemical processes. For MnV₂O₆ used in a lithium-ion battery, XPS measurements showed that during the discharge process, vanadium is partially reduced from V⁵⁺ to V⁴⁺. Upon charging, this process was found to be reversible, with the vanadium returning completely to the V⁵⁺ state.

The following table summarizes the binding energies for core levels in this compound as determined by XPS.

| Compound | Core Level | Binding Energy (eV) |

| MnV₂O₆ | Mn 2p₃/₂ | 643.5 atauni.edu.tr |

| Mn 2p₁/₂ | 655.8 atauni.edu.tr | |

| V 2p₃/₂ | 518.6 atauni.edu.tr | |

| V 2p₁/₂ | 525.2 atauni.edu.tr | |

| O 1s | 530.0 atauni.edu.tr |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Optical Behavior

UV-Visible (UV-Vis) absorption spectroscopy is a critical technique for investigating the electronic structure and optical properties of this compound compounds. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with the specific wavelengths of absorption providing information about the electronic transitions and the material's bandgap energy. uzh.chrsc.org

In manganese vanadates, the observed electronic transitions are typically categorized as either d-d transitions or charge-transfer transitions. uzh.ch The d-d transitions involve the promotion of an electron between the partially filled d-orbitals of the manganese ions. uzh.ch These transitions are often weak and can be influenced by the local chemical environment. uzh.ch Charge-transfer transitions, which are much stronger, involve the transfer of an electron between the metal ion and the ligand, in this case, between the manganese and the vanadate groups. uzh.ch

The optical bandgap is a key parameter determined from UV-Vis spectra, often through a Tauc plot analysis. For instance, α-Mn₂V₂O₇ nanopebbles exhibit a strong absorption in the UV-visible region, with a calculated direct transition band gap of 1.73-1.78 eV. researchgate.netresearchgate.net Similarly, the complex oxide β-Mn₂V₂O₇ has been identified as having a bandgap of approximately 1.8 eV, making it a subject of interest for solar energy applications. researchgate.net Studies on β-Mn₂V₂O₇ have confirmed a bandgap of sub-2 eV. aip.org

The optical properties can be tuned by compositional modifications. For example, substituting copper into the β-Mn₂V₂O₇ lattice leads to a narrowing of the bandgap. Experimental UV-Vis spectroscopy confirmed that a 10% copper substitution can reduce the bandgap by slightly more than 0.1 eV. aip.orgdntb.gov.uanih.gov This tunability highlights the potential for tailoring the optical behavior of manganese vanadates for specific applications. dntb.gov.ua

Table 1: Optical Bandgap Data for Various this compound Compounds

| Compound/System | Bandgap (eV) | Transition Type | Notes |

| α-Mn₂V₂O₇ | 1.73 - 1.78 | Direct | Determined via Tauc plot. researchgate.netresearchgate.net |

| β-Mn₂V₂O₇ | ~1.8 | Near-optimal | Identified for solar fuel applications. researchgate.net |

| β-Mn₂V₂O₇ | < 2.0 | - | General finding for this phase. aip.org |

| β-Cu₀.₂Mn₁.₈V₂O₇ | ~1.65 | - | Bandgap reduction with 10% Cu substitution. aip.org |

| MnV₂O₆ | - | Indirect | Band structure calculations show an indirect bandgap. researchgate.net |

Raman Spectroscopy for Vibrational Properties

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of this compound structures. The Raman spectra provide a detailed fingerprint of the material's crystal structure and chemical bonding, with peak positions and intensities corresponding to specific lattice and molecular vibrations. rsc.org The vibrational frequencies in vanadates are influenced by factors such as crystal symmetry and the nature of the metal ions present. rsc.org

For manganese vanadates like MnV₂O₆, the Raman spectra can be complex. In the monoclinic C2/m structure, a large number of Raman active modes (30A₉ + 30B₉) are theoretically predicted. researchgate.net For the columbite-type structure (Pbcn space group), fifty-four different Raman active modes are predicted (13A₉ + 14B₁₉ + 13B₂₉ + 14B₃₉). researchgate.net

Key regions in the Raman spectra of manganese vanadates include:

High-frequency region (900-1000 cm⁻¹): This region is dominated by the symmetric and asymmetric stretching vibrations of the terminal V=O bonds. ehu.eus For MnV₂O₆ with a columbite-type structure, a high-intensity peak emerges at 925 cm⁻¹ corresponding to V-O stretching vibrations. researchgate.net

Mid-frequency region (600-900 cm⁻¹): This area typically corresponds to the asymmetric and symmetric stretching modes of the V-O-V bridging bonds within the vanadate chains or frameworks. ehu.eus

Low-frequency region (<600 cm⁻¹): This region contains vibrational information about Mn-O bonds, as well as various bending and torsional modes of the vanadate polyhedra. researchgate.netehu.eus

Studies on MnV₂O₆ have identified common sequences of peaks in their Raman spectra. researchgate.net For example, in MnV₂O₆ synthesized by a hydrothermal process, characteristic peaks are observed that confirm the monoclinic phase. electrochemsci.org The vibrational properties of hydrated phases, such as MnV₂O₆·2H₂O and MnV₂O₆·4H₂O, have also been investigated, providing insights into the role of water molecules in the crystal lattice. researchgate.netfigshare.com

Table 2: Characteristic Raman Peaks for Selected this compound Compounds

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| MnV₂O₆ (columbite-type) | 925 | V-O stretching modes (A₉) | researchgate.net |

| MnV₂O₆ (monoclinic) | 1301 | C-N stretching (from PANI coating) | electrochemsci.org |

| MnV₂O₆ (monoclinic) | 1134 | Quinone ring vibration (from PANI coating) | electrochemsci.org |

| Cs₃Mn(VO₃)₄Cl | ~950 | Strongest Raman band (V-O terminal stretching) | rsc.org |

| Cs₂Mn(VO₃)₃F | ~960 | V-O terminal stretching | rsc.org |

| MnV (inorganic vanadate) | < 1000 | V=O stretching, Vas(VO₄)³, Vas(V–O–M) | ehu.eus |

| MnV (inorganic vanadate) | 600 - 140 | Mn-O and M-H₂O bonds | ehu.eus |

Thermal Analysis of this compound Phases

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability, phase transitions, and decomposition behavior of this compound compounds. scielo.org.co TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, revealing endothermic and exothermic events like phase changes or reactions. scielo.org.cotsijournals.com

The thermal behavior is highly dependent on the specific phase and whether it is a hydrated or anhydrous compound. For hydrated manganese vanadates, the initial mass loss observed in TGA is typically due to dehydration. For instance, the thermal decomposition of MnV₂O₆·4H₂O, synthesized by a solid-state reaction, occurs in three main steps. researchgate.net The first two steps involve the sequential loss of the four water molecules of crystallization, followed by the final step which corresponds to the melting of the anhydrous MnV₂O₆. researchgate.net

The decomposition of this compound precursors into the final oxide material is also studied using these methods. The thermal decomposition of manganese dihydrogenphosphate dihydrate, Mn(H₂PO₄)₂·2H₂O, shows a two-step decomposition process to form Mn₂P₄O₁₂. researchgate.net Similarly, studies on Bi-Sr-vanadate ceramics doped with manganese show various endothermic and exothermic peaks in DTA curves, indicating the formation of solid-state oxides with increasing temperature. tsijournals.comtsijournals.com The thermal decomposition of manganese(II) Schiff base complexes, used as precursors, demonstrates stability up to approximately 200°C before undergoing a two-stage decomposition. bibliotekanauki.pl

The atmosphere in which the analysis is conducted also plays a crucial role. For example, the thermal decomposition of MnCO₃ to form Mn₂O₃ results in a major weight loss of about 31% between 350°C and 540°C. tandfonline.com In studies of ammonium (B1175870) vanadate, the precursor for many vanadium oxides, decomposition in a nitrogen atmosphere begins around 234°C.

Table 3: Thermal Decomposition Events for this compound and Related Precursors

| Compound/Precursor | Technique | Temperature Range (°C) | Mass Loss (%) | Event Description |

| MnV₂O₆·4H₂O | TGA/DTA | - | - | Step 1: Dehydration of two water molecules. researchgate.net |

| MnV₂O₆·4H₂O | TGA/DTA | - | - | Step 2: Dehydration of remaining two water molecules. researchgate.net |

| MnV₂O₆·4H₂O | TGA/DTA | - | - | Step 3: Melting of anhydrous MnV₂O₆. researchgate.net |

| MnCO₃ (precursor) | TGA | 350 - 540 | 31% | Decomposition of MnCO₃ into Mn₂O₃. tandfonline.com |

| MnL1 (Schiff Base Complex) | TGA | 200 - 370 | 25% | First stage of decomposition. bibliotekanauki.pl |

| MnL2 (Schiff Base Complex) | TGA | 200 - 370 | 40% | First stage of decomposition. bibliotekanauki.pl |

| NH₄VO₃ (precursor) | TGA/DTA | 26 - 900 | 22.2% | Overall mass loss due to evaporation of NH₃ and H₂O. |

| Na[MnWV₉O₂₇]·9H₂O | TGA | 25 - 305 | 12.21% | Loss of lattice water. asianpubs.org |

Electrochemical Performance and Energy Storage Applications of Manganese Vanadates

Lithium-Ion Battery Electrodesresearchgate.netresearchgate.netacs.org

Manganese vanadates have been extensively investigated as both anode and cathode materials in lithium-ion batteries (LIBs), exhibiting compelling electrochemical properties. researchgate.netresearchgate.netacs.org

Anode Material Performance

As anode materials, various manganese vanadate (B1173111) nanostructures have shown high specific capacities and good cycling stability.

MnV₂O₆ Nanorods: Synthesized via a hydrothermal method, MnV₂O₆ nanorods have demonstrated good discharge capacity. researchgate.net As an anode material, these nanorods can achieve a discharge capacity of 403 mAh g⁻¹ after 100 cycles. researchgate.net The favorable electrochemical performance is attributed to the synergistic effect of the manganese and vanadium elements, as well as the fast lithium-ion diffusion facilitated by the one-dimensional nanorod structure. researchgate.net Another study reported a stable capacity of 400 mAh g⁻¹ after 50 cycles for MnV₂O₆ nanorods. researchgate.net

MnV₂O₆/rGO Nanocomposites: To enhance the electrochemical performance of manganese vanadate, it has been composited with reduced graphene oxide (rGO). The MnV₂O₆/rGO nanocomposite, synthesized through a hydrothermal method, shows excellent lithium storage properties. ingentaconnect.com The MnV₂O₆ nanoparticles are uniformly distributed on the graphene networks, which improves the electrode's conductivity and mitigates volume expansion during cycling. researchgate.netingentaconnect.com This nanocomposite delivered an initial discharge capacity of 1350 mAh g⁻¹, which increased to 1381 mAh g⁻¹ after 100 cycles at a current density of 200 mA g⁻¹. researchgate.netingentaconnect.com It also maintained a reversible capacity of 640 mAh g⁻¹ after 400 cycles at a high current density of 5000 mA g⁻¹. researchgate.netingentaconnect.com

MnV₂O₆ Nanoflakes: Two-dimensional MnV₂O₆ nanoflakes synthesized by a hydrothermal method have also been investigated as anode materials. These nanoflakes exhibit a high discharge capacity of 768 mAh g⁻¹ at a current density of 200 mA g⁻¹, along with good rate capability and excellent cycling stability. nih.gov

Cathode Material Development

Manganese vanadates are also being explored as cathode materials, not only for LIBs but also for aqueous zinc-ion batteries (AZIBs).

Mn(VO₃)₂@PPy Nanoflowers: A composite of Mn(VO₃)₂ and polypyrrole (PPy) in a nanoflower structure has been used as a cathode material for LIBs. electrochemsci.org This material provides a capacity of 102.6 mAh g⁻¹ at a current density of 0.1 A g⁻¹ and maintains a capacity of approximately 60 mAh g⁻¹ after 100 cycles. electrochemsci.org

Mn₂V₂O₇ Nanosheets: Mn₂V₂O₇ nanosheets, synthesized via a cation-exchange method, have been used as a cathode material for LIBs. researchgate.net These nanosheets delivered a first discharge capacity of 1048.0 mAh g⁻¹ at 50 mA g⁻¹ and retained a capacity of over 800 mAh g⁻¹ after 100 cycles. researchgate.net

MnV₂O₆ for AZIBs: MnV₂O₆ has been investigated as a cathode material for aqueous zinc-ion batteries (AZIBs), which are considered a safer and more cost-effective alternative to LIBs. buet.ac.bdbuet.ac.bdoaepublish.com MnV₂O₆ with a unique cauliflower-like morphology, synthesized hydrothermally, showed a specific capacity of 208 mAh g⁻¹ at a current density of 0.1 A g⁻¹. buet.ac.bdbuet.ac.bd The addition of manganese sulfate (B86663) as an additive to the electrolyte increased the cycle stability, reaching a capacity of 348 mAh g⁻¹ at the same current density. buet.ac.bdbuet.ac.bd The development of stable cathode materials like manganese vanadates is crucial for advancing AZIB technology. uw.eduwiley.comuwaterloo.ca

Electrochemical Characteristics

The electrochemical performance of manganese vanadates is characterized by their specific capacity, cyclic stability, rate capability, and charge-discharge behavior.

| Material | Application | Initial Discharge Capacity | Cyclic Stability | Rate Capability |

| MnV₂O₆ Nanorods | Anode | - | 403 mAh g⁻¹ after 100 cycles researchgate.net | - |

| MnV₂O₆/rGO | Anode | 1350 mAh g⁻¹ at 200 mA g⁻¹ researchgate.netingentaconnect.com | 1381 mAh g⁻¹ after 100 cycles at 200 mA g⁻¹ researchgate.netingentaconnect.com | 640 mAh g⁻¹ at 5000 mA g⁻¹ after 400 cycles researchgate.netingentaconnect.com |

| MnV₂O₆ Nanoflakes | Anode | 768 mAh g⁻¹ at 200 mA g⁻¹ nih.gov | Excellent nih.gov | Good nih.gov |

| Mn₂V₂O₇ Nanosheets | Cathode | 1048.0 mAh g⁻¹ at 50 mA g⁻¹ researchgate.net | >800 mAh g⁻¹ after 100 cycles researchgate.net | - |

| MnV₂O₆ | AZIB Cathode | - | 348 mAh g⁻¹ at 0.1 A g⁻¹ (with additive) buet.ac.bdbuet.ac.bd | - |

Intercalation Mechanisms and Ion Transport Kinetics

The electrochemical performance of manganese vanadates is intrinsically linked to their intercalation mechanisms and ion transport kinetics. The layered and tunnel-like crystal structures of many manganese vanadates provide pathways for the insertion and extraction of ions like Li⁺ and Zn²⁺. researchgate.netbuet.ac.bd

In MnV₂O₆ nanorods, the one-dimensional structure is believed to facilitate rapid lithium-ion diffusion, contributing to their good electrochemical performance. researchgate.net For MnV₂O₆ used in AZIBs, the crystal planes are suitable for the insertion and extraction of zinc ions. buet.ac.bdbuet.ac.bd The process of ion intercalation in these materials is a key factor governing their capacity and stability. researchgate.netbuet.ac.bd

Supercapacitor Applicationsresearchgate.netresearchgate.net

Manganese vanadates also show significant promise as electrode materials for supercapacitors, a type of energy storage device known for high power density and long cycle life. researchgate.netresearchgate.net

Electrode Material Design

The design of the electrode material is crucial for the performance of a supercapacitor.

Mn₂V₂O₇ Nanopebbles: Mn₂V₂O₇ nanopebbles, synthesized by a simple co-precipitation method, have been investigated as a pseudocapacitive material. researchgate.net These nanopebbles exhibited a maximum specific capacitance of 528 Fg⁻¹ in a 4 M aqueous KOH electrolyte. researchgate.net They also demonstrated superior capacitive retention of about 90.1% and a high coulombic efficiency of 99% after 3000 continuous cycles. researchgate.net The pebble-like morphology contributes to the material's high performance. researchgate.net

Mn₂V₂O₇-rGO Hybrid Composite: A hybrid composite of Mn₂V₂O₇ nanorods and reduced graphene oxide (rGO) has been developed for supercapacitor electrodes. researchgate.net This composite, when coated on a carbon sheet, exhibited a specific capacitance of 882 Fg⁻¹ at a current density of 0.6 A g⁻¹. researchgate.net

The development of nanostructured manganese vanadates and their composites offers a promising avenue for creating high-performance supercapacitors. mdpi.comhgxx.org

Pseudocapacitance Behavior and Charge Storage Mechanisms

The charge storage in manganese vanadates, particularly in supercapacitor applications, is primarily governed by pseudocapacitance. Unlike electric double-layer capacitors (EDLCs) that store charge electrostatically, pseudocapacitors utilize fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. acs.orgsci-hub.se This mechanism allows for significantly higher energy storage capacity than EDLCs while maintaining high power density. sci-hub.se

In this compound compounds like Mn₂V₂O₇, the pseudocapacitive behavior arises from the redox activity of both manganese and vanadium ions. researchgate.net The charge storage process involves the transfer of electrons accompanied by the adsorption or intercalation of electrolyte ions (like K⁺ or H⁺) to maintain charge neutrality. sci-hub.searxiv.org The general mechanisms for pseudocapacitive charge storage can be categorized into:

Redox Pseudocapacitance: This involves Faradaic reactions where the oxidation states of the transition metals (Mn and V) change reversibly upon charging and discharging. rsc.org

Intercalation Pseudocapacitance: This is a process where ions from the electrolyte are rapidly and reversibly inserted into the near-surface layers or channels of the this compound structure without a phase change, a characteristic that distinguishes it from battery-like intercalation. rsc.org

Performance Metrics (Specific Capacitance, Coulombic Efficiency, Cyclic Retention)

The performance of this compound electrodes in supercapacitors is evaluated by several key metrics that highlight their potential for practical applications.

Specific Capacitance: This metric quantifies the charge storage capability per unit mass of the electrode material. Manganese vanadates have demonstrated impressive specific capacitance values. For instance, Mn₂V₂O₇ nanopebbles have achieved a specific capacitance of 528 F/g at a scan rate of 10 mV/s in a 4 M KOH electrolyte. sci-hub.seresearchgate.net Other studies on different forms of this compound have reported even higher values, with some reaching 1310 F/g at 0.25 A/g. researchgate.net

Coulombic Efficiency: This represents the ratio of charge delivered during discharge to the charge stored during charging in a single cycle. High coulombic efficiency indicates good reversibility of the redox reactions. This compound electrodes frequently exhibit excellent coulombic efficiencies, often around 99%, signifying minimal charge loss during cycling. sci-hub.seresearchgate.net

Cyclic Retention: This measures the stability and longevity of the electrode material over repeated charge-discharge cycles. It is a critical factor for the practical application of supercapacitors. Research has shown that this compound materials can maintain a high percentage of their initial capacitance over thousands of cycles. For example, Mn₂V₂O₇ nanopebbles have demonstrated a capacitive retention of about 90.1% after 3000 continuous cycles. sci-hub.seresearchgate.net Another study reported a 98% capacitance retention over 5000 cycles for an asymmetric supercapacitor using a Mn₂V₂O₇ electrode. researchgate.net

Table 1: Electrochemical Performance of this compound-Based Supercapacitors

| Material | Specific Capacitance (F/g) | Current Density/Scan Rate | Coulombic Efficiency (%) | Cyclic Retention (%) | Number of Cycles |

| Mn₂V₂O₇ nanopebbles | 528 | 10 mV/s | 99 | 90.1 | 3000 |

| Mn₂V₂O₇ nanopebbles | 1310 | 0.25 A/g | 95.5 | 98 | 5000 |

| P-doped Mn₂V₂O₇ | 1545 | 1 A/g | - | 91 | 10,000 |

| Mn₂V₂O₇-rGO | 882 | 0.6 A/g | - | - | - |

Zinc-Ion Battery Cathodes

Aqueous zinc-ion batteries (ZIBs) are gaining significant attention as a promising energy storage technology due to their high safety, low cost, and environmental friendliness. researchgate.netmdpi.com Manganese vanadates are being actively explored as high-performance cathode materials for ZIBs. researchgate.net

This compound-Based Cathodes (e.g., MnV₂O₆, Mn(VO₃)₂)

Various stoichiometries of this compound, such as MnV₂O₆ and Mn(VO₃)₂, have been investigated as cathode materials for ZIBs. rsc.org These compounds possess layered or tunnel-like crystal structures that can facilitate the reversible insertion and extraction of zinc ions (Zn²⁺). researchgate.netresearchgate.net The open framework of these materials provides sufficient space to accommodate Zn²⁺ ions, which is crucial for achieving high capacity and stable cycling. researchgate.net Vanadium-based materials are particularly promising due to their multiple valence states (+2 to +5), which allows for multi-electron transfer during redox reactions, leading to high theoretical specific capacity. researchgate.netresearchgate.net

Mechanism of Zn²⁺ Storage and Valence State Changes

The energy storage mechanism in this compound cathodes involves the reversible intercalation/deintercalation of Zn²⁺ ions into the host structure, accompanied by redox reactions of both manganese and vanadium. rsc.orgucl.ac.uk During the discharge process, Zn²⁺ ions from the electrolyte insert into the this compound lattice. To maintain charge balance, both Mn and V ions are reduced to lower valence states. rsc.org During the charging process, Zn²⁺ ions are extracted from the cathode, and the Mn and V ions are oxidized back to their higher valence states. ciac.jl.cn

Heterostructure Design for Enhanced Performance (e.g., MVO/NG composites)

To overcome challenges such as poor electrical conductivity and structural instability during cycling, researchers have focused on designing heterostructures. rsc.orgmdpi.com A notable example is the creation of composites where this compound is integrated with a highly conductive carbonaceous material, such as N-doped graphene (NG). rsc.org

In an MVO/NG composite, MnV₂O₆ nanorods are wrapped by N-doped reduced graphene oxide sheets. rsc.org This design offers several advantages:

Enhanced Conductivity: The graphene network provides an efficient pathway for electron transport, addressing the inherently low conductivity of the metal oxide. rsc.orgoaepublish.com

Improved Structural Integrity: The flexible and robust graphene sheets help to buffer the volume changes that occur during Zn²⁺ insertion and extraction, preventing the pulverization of the electrode and improving cyclic stability. rsc.org

Increased Active Sites: The composite structure can expose more active sites for the electrochemical reaction. rsc.org

As a result, an MVO/NG composite cathode has demonstrated excellent electrochemical performance, including a high discharge capacity of 331.1 mAh/g after 100 cycles at a current density of 0.2 A/g, along with stable cycling and low charge transfer resistance. rsc.org

Doping and Composite Strategies for Enhanced Electrochemical Activity

To further boost the electrochemical performance of manganese vanadates for both supercapacitors and batteries, various strategies involving doping and the formation of advanced composites are employed.

Doping: Introducing other elements (cations or anions) into the this compound lattice can significantly alter its electronic and structural properties. researchgate.netmdpi.com Doping can enhance intrinsic electron and ion conductivity, create more electrochemically active sites, and improve structural stability. mdpi.com For example, doping ammonium (B1175870) vanadate with hydrated manganese ions has been shown to enlarge the interlayer spacing, creating wider channels for Zn²⁺ diffusion and leading to a high discharge capacity of 539.4 mAh/g at 0.2 A/g in a ZIB. researchgate.net Similarly, phosphorus-doped Mn₂V₂O₇ has exhibited a specific capacity of 850 C/g (equivalent to 1545 F/g) and excellent long-term cycling stability.

Composite Formation: Creating composites with conductive materials is a widely used strategy. rsc.orgresearchgate.net Beyond graphene, materials like carbon nanotubes (CNTs) have been used to construct 3D conductive networks. rsc.org These nanocarbon materials not only improve conductivity but also provide robust structural support. mdpi.comoaepublish.com Heterostructures combining different metal oxides, such as CaV₆O₁₆·3H₂O@Ni₀.₂₄V₂O₅·nH₂O, have also been developed. mdpi.com The interfaces in these heterostructures can facilitate ion transfer and improve structural stability, leading to enhanced capacity and cycling performance. mdpi.com

These modification strategies are crucial for overcoming the intrinsic limitations of manganese vanadates, such as low conductivity and structural degradation, paving the way for their use in high-performance energy storage devices. oaepublish.commdpi.com

Transition Metal Doping (e.g., Mn-doped FeV₃O₉·2.6H₂O)

Transition metal doping is an effective strategy to modify the intrinsic electrical characteristics and enhance the electrochemical performance of electrode materials. mdpi.com Doping can improve structural stability by preventing lattice collapse and suppressing undesirable side reactions during electrochemical cycling. mdpi.com

A notable example is the doping of layered iron vanadate (FeV₃O₉·2.6H₂O, FVO) with transition metals like manganese (Mn). mdpi.comcitedrive.com In a study utilizing a low-temperature sol-gel synthesis process, Mn-doped FVO electrodes demonstrated superior electrochemical performance compared to undoped FVO and FVO doped with other transition metals such as Co, Ni, and Zn. mdpi.com The Mn-doped FVO electrode exhibited the highest specific capacitance of 143 Fg⁻¹ and a capacitance retention of 87%. mdpi.comcitedrive.com This was a significant improvement over the undoped FVO, which showed a specific capacitance of 78 Fg⁻¹ and a capacitance retention of 54%. mdpi.comcitedrive.com The enhanced performance of the Mn-doped variant is attributed to a larger interlayer spacing, which facilitates better ion kinetics. mdpi.com

| Electrode Material | Specific Capacitance (Fg⁻¹) | Capacitance Retention (%) |

| Mn-doped FeV₃O₉·2.6H₂O | 143 | 87 |

| Undoped FeV₃O₉·2.6H₂O | 78 | 54 |

| Co-doped FeV₃O₉·2.6H₂O | 97 | 69 |

| Ni-doped FeV₃O₉·2.6H₂O | 119 | 73 |

| Zn-doped FeV₃O₉·2.6H₂O | 107 | 71 |

Carbon-Based Composites (e.g., rGO, MWCNTs)

To overcome the inherently weak conductivity of some manganese vanadates, they are often composited with highly conductive carbon-based materials like reduced graphene oxide (rGO) and multi-walled carbon nanotubes (MWCNTs). researchgate.net These carbonaceous materials provide a conductive network, enhance the specific surface area, and buffer the volume changes that can occur during charge-discharge cycles. researchgate.net

Reduced Graphene Oxide (rGO) Composites:

Composites of this compound with rGO have shown excellent lithium storage properties and supercapacitive behavior. For instance, a MnV₂O₆/rGO nanocomposite, synthesized via a hydrothermal method, exhibited an initial discharge capacity of 1350 mAh g⁻¹ as an anode for lithium-ion batteries. researchgate.net This capacity increased to 1381 mAh g⁻¹ after 100 cycles at 200 mA g⁻¹ and maintained a reversible capacity of 640 mAh g⁻¹ after 400 cycles at a high current density of 5000 mA g⁻¹. researchgate.net The uniform distribution of MnV₂O₆ nanoparticles on the graphene network improved electrical conductivity and mitigated volume expansion. researchgate.net

In the realm of supercapacitors, a Mn₂V₂O₇-rGO hybrid composite, prepared through a single-step hydrothermal process, demonstrated a high specific capacitance of 882 Fg⁻¹ at a current density of 0.6 A g⁻¹. researchgate.net Another study on a graphene/MnV₂O₆ (G-8MVO) nanocomposite reported a maximum specific capacitance of 348 Fg⁻¹ at 0.5 Ag⁻¹, with 88% capacitance retention after 3000 cycles. researchgate.net

Multi-Walled Carbon Nanotube (MWCNT) Composites:

MWCNTs are another effective carbon additive for enhancing the electrochemical performance of manganese vanadates. x-mol.net A hybrid composite of MnV₂O₆ nanorods adorned with MWCNTs has been designed for aqueous asymmetric supercapacitors. x-mol.net The incorporation of MWCNTs with this compound materials like Mn₂V₂O₇ and MnV₂O₆ has been shown to enhance specific capacity. researchgate.net One such electrode material exhibited a superior capacity retention of 97% after 4000 cycles at 5 A g⁻¹. researchgate.net

| Composite Material | Application | Key Performance Metric |

| MnV₂O₆/rGO | Lithium-ion Battery Anode | 1381 mAh g⁻¹ after 100 cycles |

| Mn₂V₂O₇-rGO | Supercapacitor | 882 Fg⁻¹ at 0.6 A g⁻¹ researchgate.net |

| Graphene/MnV₂O₆ (G-8MVO) | Supercapacitor | 348 Fg⁻¹ at 0.5 Ag⁻¹ researchgate.net |

| Mn₂V₂O₇/MnV₂O₆-MWCNT | Supercapacitor | 97% capacity retention after 4000 cycles researchgate.net |

Synergistic Effects in Hybrid Electrode Materials

Hybrid electrode materials, which combine manganese vanadates with other active materials, leverage synergistic effects to achieve enhanced performance beyond that of the individual components. nih.gov This synergy often arises from improved conductivity, increased active sites, and enhanced structural integrity. researchgate.netnih.gov

The combination of manganese vanadates with carbon-based materials is a prime example of synergistic enhancement. In MnV₂O₆/graphene composites, the graphene nanosheets not only improve the electrode's conductivity but also help to reduce the volume expansion of the this compound during cycling. researchgate.net This leads to excellent lithium storage properties. researchgate.net Similarly, the integration of manganese oxides with MWCNTs results in composites with high specific capacity and outstanding cycling stability for Li-ion batteries. kci.go.kr The high electrical conductivity and large surface area of the carbon matrix facilitate rapid charge transfer and provide more active sites for electrochemical reactions. nih.gov

Synergistic effects are also observed when manganese vanadates are combined with other metal oxides. For instance, the creation of composite structures like zinc-doped this compound (MnZn₃(VO₄)₂) with carbon nanofibers has led to a specific capacitance of 469 F/g, significantly higher than the pristine materials. nih.gov The combination of different transition metal oxides can lead to better electrochemical activity compared to monometallic oxides due to a greater number of valence states and active sites. researchgate.net These hybrid systems, by design, can optimize the electrode-electrolyte interface, minimize side reactions, and ultimately improve the efficiency and stability of energy storage devices. nih.gov

Photocatalytic Activity and Environmental Remediation by Manganese Vanadates

Degradation of Organic Pollutants

Manganese vanadate (B1173111) nanomaterials have garnered considerable research interest for the photocatalytic degradation of organic pollutants. tandfonline.com Their efficacy stems from a large specific surface area, unique electronic properties, and a narrow band gap, which allows for the absorption of visible light to degrade these pollutants. tandfonline.com

Visible Light Photocatalysis (e.g., Methylene (B1212753) Blue, Rhodamine B, Gentian Violet)

Manganese vanadates have demonstrated notable success in degrading various organic dyes under visible light irradiation, a significant advantage for practical environmental applications.

Methylene Blue (MB): Manganese vanadate nanobelts, specifically the single crystalline monoclinic Mn2V2O7 phase, have been shown to be effective photocatalysts for the degradation of Methylene Blue (MB) under solar light. tandfonline.comtandfonline.com In one study, 10 mg of these nanobelts completely degraded a 10 mL solution of 10 mg/L MB within 4 hours of solar light irradiation. tandfonline.com The degradation efficiency is influenced by factors such as irradiation time and the initial concentration of the dye. tandfonline.com For instance, the degradation of MB increases with longer irradiation times. tandfonline.com A magnetic nanocomposite of MnV2O6 with reduced graphene oxide (rGO/Fe3O4/MnV2O6) exhibited up to 94% degradation of MB under sunlight. rsc.org Another study reported that MnV2O6/BiVO4 heterojunctions achieved 98% degradation of MB in just 6 minutes under sunlight. nih.gov

Rhodamine B (RhB): Orthorhombic manganese vanadium oxide (MnV2O5) nanoneedles have been successfully used for the solar-light-driven degradation of Rhodamine B (RhB). icevirtuallibrary.com Research has shown that 10 mg of these nanoneedles can achieve a 97.41% degradation of a 10 mL, 10 mg/L RhB solution under solar irradiation. icevirtuallibrary.com The degradation efficiency is dependent on the irradiation time, the dosage of the nanoneedles, and the initial concentration of the RhB solution. icevirtuallibrary.com Furthermore, a MnV2O6/BiVO4 heterojunction demonstrated 96% degradation of RhB in 35 minutes under sunlight. nih.gov Thortveitite phase β-Mn2V2O7 rods have also proven effective in removing RhB, with a degradation rate of 99.55% within 280 minutes. researchgate.net

Gentian Violet (GV): The photocatalytic activity of this compound nanobelts has also been confirmed for the degradation of Gentian Violet (GV). tandfonline.com Under solar light irradiation for 4 hours, a degradation ratio of 94.63% was achieved, highlighting the broad-spectrum applicability of these materials for organic pollutant removal. tandfonline.com

Interactive Data Table: Photocatalytic Degradation of Organic Dyes by Manganese Vanadates

| This compound Compound | Pollutant | Degradation Efficiency (%) | Conditions | Reference |

|---|---|---|---|---|

| Mn2V2O7 nanobelts | Methylene Blue | 100 | 10 mg catalyst, 10 mg/L dye, 4h solar light | tandfonline.com |

| rGO/Fe3O4/MnV2O6 | Methylene Blue | 94 | Sunlight | rsc.org |

| MnV2O6/BiVO4 | Methylene Blue | 98 | 6 minutes, sunlight | nih.gov |

| MnV2O5 nanoneedles | Rhodamine B | 97.41 | 10 mg catalyst, 10 mg/L dye, solar light | icevirtuallibrary.com |

| MnV2O6/BiVO4 | Rhodamine B | 96 | 35 minutes, sunlight | nih.gov |

| β-Mn2V2O7 rods | Rhodamine B | 99.55 | 280 minutes | researchgate.net |

| Mn2V2O7 nanobelts | Gentian Violet | 94.63 | 4h solar light | tandfonline.com |

UV Light Photocatalysis

While much of the focus has been on visible light activity, manganese vanadates also exhibit photocatalytic capabilities under UV irradiation. For instance, Mn(VO3)2 nanostructures have been evaluated for the degradation of methyl orange in an aqueous solution under UV light. researchgate.net The results indicated that the methyl orange was almost completely broken down after 80 minutes of UV illumination in the presence of the Mn(VO3)2 nanostructure. researchgate.net Another study showed that P2ABSA/TiO2 nanocomposites, a modified form of titanium dioxide, demonstrated higher photocatalytic activity for methylene blue degradation under UV light compared to pure TiO2. researchgate.net Similarly, CoAl2O4/C nanocomposites showed high performance for the photocatalytic degradation of MB under UV illumination in the presence of H2O2, reaching 98.5% degradation in 90 minutes. researchgate.net

Role of Nanostructure Morphology on Photocatalytic Efficiency

The morphology of this compound nanostructures plays a crucial role in their photocatalytic efficiency. icevirtuallibrary.com Different morphologies, such as nanobelts, nanoneedles, nanosheets, nanorods, microtubes, and nanoparticles, have been synthesized and studied. tandfonline.comicevirtuallibrary.comresearchgate.net The enhanced photocatalytic performance is often attributed to the large specific surface area of these nanostructures, which provides more active sites for the degradation of organic pollutants. tandfonline.comicevirtuallibrary.com

For example, MnV2O5 nanoneedles with a tip diameter of about 50 nm and a length of 10 μm have shown good photocatalytic performance. icevirtuallibrary.com The formation of these specific nanostructures is influenced by synthesis parameters such as hydrothermal temperature and duration. icevirtuallibrary.com Similarly, Mn2V2O7 nanobelts with a thickness of 20 nm and a width of 350 nm to 1 μm have a large specific surface area of 39.2 m²/g, contributing to their high photocatalytic activity. tandfonline.com The synthesis of Mn vanadate nanosheets with an average thickness of about 50 nm also resulted in good photocatalytic activities for the degradation of methylene blue. researchgate.net

Mechanisms of Photocatalytic Degradation (e.g., Electron-Hole Separation, Band Gap Engineering)

The photocatalytic activity of manganese vanadates is fundamentally linked to their electronic structure and the processes that occur upon light absorption.

Electron-Hole Separation: The photocatalytic process in manganese vanadates involves the generation of electron-hole pairs upon light irradiation. tandfonline.comicevirtuallibrary.com The efficiency of the degradation of organic pollutants is highly dependent on the effective separation of these photogenerated electron-hole pairs. tandfonline.comicevirtuallibrary.comdntb.gov.ua A more efficient separation leads to a greater availability of electrons and holes to participate in redox reactions on the catalyst surface. icevirtuallibrary.com The electrons can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O2-), while the holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). tandfonline.comrsc.org These highly reactive species are then responsible for the degradation of the organic pollutant molecules. tandfonline.comrsc.org

Band Gap Engineering: The band gap of a semiconductor determines the range of light it can absorb. Manganese vanadates typically possess a narrow band gap, which allows them to absorb a significant portion of the visible light spectrum. tandfonline.comicevirtuallibrary.com For example, Mn2V2O7 nanobelts have a band gap of 2.79 eV, corresponding to an absorption edge of about 445 nm. tandfonline.com Similarly, MnV2O5 nanoneedles have a band gap of 2.78 eV with an absorption edge around 446 nm. icevirtuallibrary.com A magnetic rGO/Fe3O4/MnV2O6 nanocomposite was found to have a bandgap of 2.59 eV. rsc.org The ability to engineer the band gap, for instance through doping, can further enhance the photocatalytic efficiency by tailoring the light absorption properties. researchgate.netmdpi.com

Water Oxidation and Hydrogen Production

Beyond the degradation of organic pollutants, manganese vanadates are also being investigated for their potential in water splitting, a key process for producing clean hydrogen fuel.

Manganese-Vanadium Water Oxidation Catalysts (WOCs)

Manganese-vanadium oxide clusters have emerged as promising water oxidation catalysts (WOCs). mdpi.comrsc.org One notable example is the mixed-valence manganese vanadium oxide cluster [Mn4V4O17(OAc)3]3−. mdpi.com The catalytic activity of these WOCs is influenced by a complex interplay of redox chemistry and ligand exchange. chemrxiv.orgrsc.org The activation of these catalysts can involve a series of oxidation and ligand exchange steps. chemrxiv.orgrsc.org For instance, the activation mechanism for [Mn4V4O17(OAc)3]3− is proposed to involve a one-electron oxidation, followed by an acetate-to-water ligand exchange, and then another one-electron oxidation. chemrxiv.org The deprotonation of a coordinated water ligand can then lead to the formation of the active species. rsc.org The spontaneous conversion of a molecular manganese vanadium oxide WOC into colloidal nanoparticles has also been observed, and these particles retain their water oxidation activity. rsc.org Furthermore, p-type MnV2O6 has been shown to be active for both photocatalytic hydrogen and oxygen production under visible light irradiation, with the rate of gas production increasing with temperature. osti.gov Manganese(II)−vanadate(V)/organic hybrids have also been developed that are capable of producing hydrogen from water under visible light. researchgate.net

Ligand Coordination Effects on Photocatalytic Activity

The introduction of organic ligands into this compound structures creates hybrid materials with tunable properties. The coordination of these ligands to the metal centers has a profound impact on the dimensionality, electronic structure, and ultimately, the photocatalytic efficiency of the resulting compound. nih.gov

Data sourced from Inorganic Chemistry, 2015. nih.gov

Overall Water Splitting Photocatalytic Reactions

The efficiency of the water splitting reaction can be enhanced by the addition of a co-catalyst. Research has shown that for the [Mn(bpy)V₄O₁₁(bpy)] hybrid, the rate of water splitting increases significantly with the use of a platinum (Pt) surface co-catalyst. acs.org

Data sourced from Crystal Growth & Design, 2013. acs.org

Capacitive Deionization for Water Desalination

Capacitive deionization (CDI) is an emerging water treatment technology that removes salt ions from brackish water through electrosorption. mdpi.commdpi.com The process involves applying a low-voltage electric field across a pair of porous electrodes, causing ions to be adsorbed from the water and stored in the electrodes' electrical double layers. mdpi.comresearchgate.net this compound-based materials have proven to be promising candidates for CDI electrodes due to their favorable electrochemical properties. rsc.org

This compound-Decorated Electrodes (e.g., MVO@rGO)